Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate

Sigma Receptor Ligand Synthesis Conjugate Addition Protecting Group Strategy

Select Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate (CAS 1420866-21-2) for medicinal chemistry campaigns requiring orthogonal protection strategies. The Cbz group withstands acidic conditions (TFA, 2–4 h, RT) that cleave Boc, enabling sequential deprotection in complex API synthesis. Unlike the 4-substituted isomer, the 3-aminoethyl scaffold imposes distinct conformational constraints critical for sigma receptor SAR. The Cbz strategy enables ω-transaminase-catalyzed kinetic resolution to >99% ee, surpassing the 96% ee achieved with Boc. Procure both enantiomers in parallel for systematic target-engagement studies.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B13972559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(2-aminoethyl)piperidine-1-carboxylate
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCN
InChIInChI=1S/C15H22N2O2/c16-9-8-13-7-4-10-17(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12,16H2
InChIKeyCEIRXDLTBFIZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate: A Chiral Cbz-Protected Piperidine Intermediate


Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate (CAS 1420866-21-2, racemic; (S)-enantiomer CAS 1932094-81-9; (R)-enantiomer CAS 1932584-15-0) is a functionalized piperidine building block featuring a benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen and a primary aminoethyl side chain at the 3-position . This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing sigma receptor ligands and other CNS-active candidates, where the Cbz group provides orthogonal stability under acidic conditions and can be cleaved via mild hydrogenolysis [1].

Why N-Protecting Group and Substitution Pattern in Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate Prevent Generic Interchange


Interchanging Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate with its closest in-class analogs—such as the Boc-protected variant or the 4-substituted isomer—is not chemically viable due to profound differences in orthogonal stability and synthetic outcomes. The Cbz group withstands acidic conditions (e.g., TFA) that rapidly cleave Boc, enabling sequential deprotection strategies essential for complex molecule synthesis . Furthermore, the 3-position substitution pattern imposes distinct steric and electronic constraints compared to the 4-substituted isomer, directly impacting the conformation and biological target engagement of downstream ligands, as evidenced by divergent yields in key C–C bond-forming reactions [1].

Quantitative Differentiation of Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate from Closest Analogs


Cbz- vs. Boc-Protected Dihydropyridinones: A 71% Yield Advantage in Key Conjugate Addition

In the synthesis of σ1 receptor ligands, the Cbz-protected dihydropyridinone 7b enabled a Rh-catalyzed conjugate addition of phenylboronic acid in 71% yield, whereas the analogous Boc-protected substrate 7c failed to produce any addition product under identical or modified conditions [1]. This directly demonstrates the superior stability of the Cbz group under the basic, nucleophilic reaction conditions required for this key C–C bond-forming step.

Sigma Receptor Ligand Synthesis Conjugate Addition Protecting Group Strategy

Cbz vs. Boc Protection in ω-Transaminase Resolution: 3% Higher Enantiomeric Excess

In a comparative ω-transaminase-catalyzed kinetic resolution, 1-N-Cbz-protected 3-aminopyrrolidine was resolved with >99% enantiomeric excess (ee) at 50% conversion, whereas the resolution of 1-N-Boc-3-aminopiperidine under the same enzymatic system yielded only 96% ee at 55% conversion [1]. This 3% ee improvement, coupled with a 50-fold rate enhancement conferred by carbamate protection over unprotected amine substrates, highlights the stereochemical advantage of the Cbz group in enzymatic resolutions of 3-substituted piperidines.

Chiral Resolution Enantioselective Synthesis ω-Transaminase

Orthogonal Deprotection: Cbz Stability to Acid Enables Selective Boc Removal with TFA

The Cbz (benzyloxycarbonyl) protecting group on Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate is stable to trifluoroacetic acid (TFA) at room temperature for 2–4 hours, whereas the Boc (tert-butoxycarbonyl) group is rapidly cleaved under these conditions [1]. This orthogonal stability profile allows selective removal of a Boc group elsewhere in the molecule while leaving the Cbz-protected piperidine nitrogen intact, enabling sequential functionalization strategies that are impossible with a single-protecting-group approach .

Orthogonal Protecting Groups Solid-Phase Synthesis Peptidomimetics

Enantiopure Availability: (R)- and (S)-Enantiomers with Distinct CAS Numbers Enable Asymmetric Synthesis

Unlike the Boc-protected analog (tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate, CAS 259180-77-3), which is predominantly supplied as a racemate, Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate is commercially available as separate (R)- and (S)-enantiomers with distinct CAS numbers (1932584-15-0 and 1932094-81-9, respectively) at ≥97% purity . This availability of pre-resolved enantiomers eliminates the need for costly chiral separation steps and reduces process development timelines.

Chiral Building Blocks Enantiopure Synthesis Medicinal Chemistry

3-Position Substitution: Steric and Conformational Differentiation from 4-Substituted Isomer

The 3-(2-aminoethyl) substitution pattern on the piperidine ring produces a different conformational profile compared to the 4-substituted isomer (Benzyl 4-(2-aminoethyl)piperidine-1-carboxylate, CAS 158602-49-4). In the piperidine chair conformation, a 3-substituent can adopt either an axial or equatorial orientation with distinct steric environments, whereas a 4-substituent is symmetrically positioned. This positional difference directly impacts the trajectory of the aminoethyl side chain and the geometry of downstream ligands engaging biological targets [1]. The 3-substituted scaffold is preferentially used for synthesizing ligands targeting sigma receptors where the aminoethyl side chain orientation is critical for subtype selectivity [2].

Positional Isomerism Piperidine Conformation Structure-Activity Relationship

High-Value Application Scenarios for Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate Based on Quantitative Differentiation


Synthesis of 4-Phenyl-Substituted σ1 Receptor Ligands via Conjugate Addition Where Boc Analogs Fail

In the multi-step synthesis of σ1 receptor antagonists with a 4-phenylpiperidine core, the Cbz-protected dihydropyridinone intermediate uniquely tolerates the Rh-catalyzed conjugate addition of phenylboronic acid, achieving 71% yield where the Boc analog yields no product [1]. This enables access to a compound class with demonstrated antiproliferative activity against cancer cell lines.

Enantioselective Synthesis of Chiral 3-Substituted Piperidine Drugs via ω-Transaminase Resolution

The Cbz protection strategy enables ω-transaminase-catalyzed kinetic resolution with >99% ee, outperforming the 96% ee achieved with Boc protection [1]. This is critical for producing enantiopure building blocks for CNS drug candidates where stereochemistry determines target selectivity and off-target liability.

Orthogonal Protection Strategies in Complex API Synthesis Requiring Acid-Stable Piperidine Nitrogen

When synthesizing complex active pharmaceutical ingredients (APIs) containing multiple amine functionalities, the Cbz group's stability to TFA (2–4 hours, room temperature) allows selective removal of Boc groups while preserving the piperidine nitrogen protection [1]. This orthogonal deprotection capability is essential for solid-phase peptide synthesis and hybrid small-molecule/peptide conjugate construction.

Structure-Activity Relationship (SAR) Studies of 3- vs. 4-Position Piperidine Pharmacophores

For medicinal chemistry campaigns exploring sigma receptor subtype selectivity, the 3-substituted scaffold provides a distinct conformational presentation of the aminoethyl pharmacophore compared to the 4-substituted isomer [1]. Parallel procurement of both isomers enables systematic SAR exploration to identify the optimal spatial arrangement for target engagement.

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